ANSN vs. p-Nitroanilide: 30-Fold Increase in Thrombin Substrate Specificity (kcat/KM)
In a direct head-to-head comparison using identical peptide sequences (Tos-Gly-Pro-Arg), the ANSN-based fluorogenic substrate demonstrated a >30-fold increase in specificity constant (kcat/KM) for thrombin relative to factor Xa, compared to the commercially available chromogenic substrate Chromozyme TH (p-nitroanilide) [1].
| Evidence Dimension | Substrate specificity ratio (kcat/KM for thrombin relative to factor Xa) |
|---|---|
| Target Compound Data | ANSN-substrate (Tos-GPR-ANSN): Specificity ratio > 30 |
| Comparator Or Baseline | Chromozyme TH (p-nitroanilide, Tos-GPR-pNA): Specificity ratio baseline (inferred ~1) |
| Quantified Difference | >30-fold increase in specificity for thrombin over factor Xa |
| Conditions | In vitro enzyme assay using purified human coagulation factors (thrombin, factor Xa) |
Why This Matters
This quantifies the superior selectivity of ANSN substrates in complex biological mixtures, reducing false-positive signals in drug screening and diagnostic coagulation panels.
- [1] Butenas, S., Orfeo, T., Lawson, J. H., & Mann, K. G. (1992). Aminonaphthalenesulfonamides, a new class of modifiable fluorescent detecting groups and their use in substrates for serine protease enzymes. Biochemistry, 31(23), 5399–5411. View Source
